molecular formula C44H32Au2Cl2P2 B1589868 Dichloro[(+/-)-binap]digold(I) CAS No. 685138-48-1

Dichloro[(+/-)-binap]digold(I)

Cat. No.: B1589868
CAS No.: 685138-48-1
M. Wt: 1087.5 g/mol
InChI Key: ALCLMPWXOJPBJG-UHFFFAOYSA-L
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Description

Scientific Research Applications

Dichloro[(+/-)-binap]digold(I) has several applications in scientific research:

    Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.

    Medicinal Chemistry: Research has explored its potential as an anticancer agent due to the unique properties of gold complexes in interacting with biological molecules.

    Material Science: The compound is studied for its potential in the development of new materials with unique electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloro[(+/-)-binap]digold(I) typically involves the reaction of gold(I) chloride with the chiral diphosphine ligand binap. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the gold(I) centers. A common solvent for this reaction is dichloromethane, and the reaction is often performed at room temperature. The general reaction can be represented as follows:

2AuCl+binapDichloro[(+/-)-binap]digold(I)2 \text{AuCl} + \text{binap} \rightarrow \text{Dichloro[(+/-)-binap]digold(I)} 2AuCl+binap→Dichloro[(+/-)-binap]digold(I)

Industrial Production Methods: While specific industrial production methods for Dichloro[(+/-)-binap]digold(I) are not widely documented, the synthesis on a larger scale would likely follow similar principles as the laboratory synthesis, with adjustments for scale, such as larger reaction vessels and more rigorous control of reaction conditions to ensure purity and yield.

Types of Reactions:

    Substitution Reactions: Dichloro[(+/-)-binap]digold(I) can undergo substitution reactions where the chloride ligands are replaced by other ligands such as phosphines or thiolates.

    Oxidation and Reduction Reactions: The gold centers in Dichloro[(+/-)-binap]digold(I) can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include various phosphines and thiolates. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like iodine or reducing agents like sodium borohydride.

Major Products:

    Substitution Reactions: The major products are typically new gold(I) complexes with different ligands.

    Oxidation and Reduction Reactions: The products depend on the specific reagents used but can include gold(III) complexes or reduced gold species.

Comparison with Similar Compounds

    Dichloro[(1,2-bis(diphenylphosphino)ethane)]digold(I): This compound features a different diphosphine ligand but shares similar structural and catalytic properties.

    Dichloro[(1,3-bis(diphenylphosphino)propane)]digold(I): Another related compound with a different diphosphine ligand, also used in catalysis.

Uniqueness: Dichloro[(+/-)-binap]digold(I) is unique due to the chiral nature of the binap ligand, which can impart chirality to the resulting gold complex. This chiral property is particularly valuable in asymmetric catalysis, where the ability to induce chirality in the products is highly sought after.

Properties

IUPAC Name

chlorogold;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.2Au.2ClH/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;;/h1-32H;;;2*1H/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCLMPWXOJPBJG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Au].Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32Au2Cl2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475008
Record name ([1,1'-Binaphthalene]-2,2'-diyl)bis(diphenylphosphane)--chlorogold (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1087.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685138-48-1
Record name ([1,1'-Binaphthalene]-2,2'-diyl)bis(diphenylphosphane)--chlorogold (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro[(+/-)-binap]digold(I)
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Dichloro[(+/-)-binap]digold(I)
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